molecular formula C15H30N2O3 B7915034 [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7915034
M. Wt: 286.41 g/mol
InChI Key: RVHXBXMKCHWOOA-UHFFFAOYSA-N
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Description

[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester: is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxyethyl group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxyethyl group. The final step involves the formation of the carbamate ester through a reaction with isopropyl chloroformate and tert-butyl alcohol under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The piperidine ring can be reduced to form a more saturated ring structure.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the piperidine ring can produce a more saturated amine.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to form hydrogen bonds and its structural flexibility make it a candidate for drug design and development.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with various receptors. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
  • [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester
  • [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-propyl-carbamic acid tert-butyl ester

Uniqueness: Compared to similar compounds, [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester has a unique combination of functional groups that confer specific chemical and biological properties. Its isopropyl group provides steric hindrance, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

tert-butyl N-[1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O3/c1-12(2)17(14(19)20-15(3,4)5)13-7-6-8-16(11-13)9-10-18/h12-13,18H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHXBXMKCHWOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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